4-甲基-1-N-(丙-2-基)苯-1,2-二胺

描述

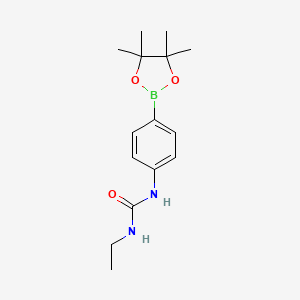

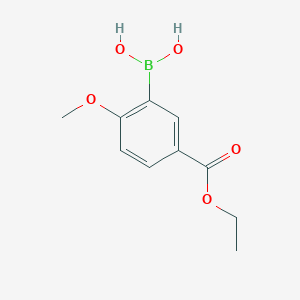

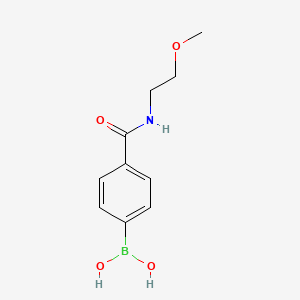

“4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine” is a chemical compound with the molecular formula C10H16N2. It has a molecular weight of 164.25 .

Molecular Structure Analysis

The molecular structure of “4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine” is based on a benzene ring, which is a cyclic compound with alternating double bonds. Attached to this ring are a methyl group, a propan-2-yl group, and two amine groups .Chemical Reactions Analysis

While specific chemical reactions involving “4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine” are not available, similar compounds such as o-phenylenediamine are known to undergo reactions like condensation with ketones and aldehydes to give rise to various valuable products .科学研究应用

- Application : Benzene-1,2-diamine, also known as o-Phenylenediamine (OPD), is an important precursor to many heterocyclic compounds .

- Methods : Commonly, 2-nitrochlorobenzene is treated with ammonia and the resulting 2-nitroaniline, whose nitro group is then reduced .

- Results : The product of this reaction is OPD, a white compound that appears darker due to oxidation by air .

- Application : Newly synthesized bis-acyl-thiourea derivatives of 4-nitrobenzene-1,2-diamine have been investigated for their DNA binding, urease inhibition, and anti-brain-tumor activities .

- Methods : The derivatives were synthesized in two steps. The structural characterization of the derivatives was carried out by FTIR, 1H-NMR, and 13C-NMR .

- Results : Both theoretical and experimental results, as obtained by density functional theory, molecular docking, UV-visible spectroscopy, fluorescence spectroscopy, cyclic voltammetry, and viscometry, pointed towards compounds’ interactions with DNA .

- Application : The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4’-substituted-azobenzenes in different solvents .

- Methods : The details of the methods are not provided in the snippet .

- Results : The results of this research are not provided in the snippet .

Field: Organic Chemistry

Field: Medicinal Chemistry

Field: Synthetic Chemistry

- Application : Benzene-1,2-diamine is used in the synthesis of various herbicides such as benomyl, fuberidazole, and thiophanate-methyl .

- Methods : The specific methods of synthesis are not provided in the snippet .

- Results : The resulting herbicides are used for controlling a wide range of fungal diseases in crops .

- Application : Benzene-1,2-diamine is used in the production of corrosion inhibitors like benzotriazole .

- Methods : Benzene-1,2-diamine condenses with nitrous acid to give benzotriazole .

- Results : Benzotriazole is widely used as a corrosion inhibitor in various industries .

- Application : An acceptorless dehydrogenative coupling of aromatic diamine with primary alcohols enables a selective synthesis of 2-substituted and 1,2-disubstituted benzimidazoles .

- Methods : The reaction is catalyzed by a phosphine-free tridentate NNS ligand-derived manganese(I) complex .

- Results : The result of this reaction is the formation of 2-substituted and 1,2-disubstituted benzimidazoles .

Field: Agrochemistry

Field: Material Science

Field: Synthetic Chemistry

- Application : Lawsone-based benzo[a]phenazin-5-ol derivatives from benzene-1,2-diamines have been used in photodynamic therapy .

- Methods : The specific methods of synthesis and application are not provided in the snippet .

- Results : The results of this research are not provided in the snippet .

- Application : Benzene-1,2-diamine derivatives have been used as sensitive colorimetric and electrochemical sensors for anions .

- Methods : The specific methods of synthesis and application are not provided in the snippet .

- Results : The results of this research are not provided in the snippet .

- Application : An acceptorless dehydrogenative coupling of aromatic diamine with primary alcohols enables a selective synthesis of 2-substituted and 1,2-disubstituted benzimidazoles .

- Methods : The reaction is catalyzed by a phosphine-free tridentate NNS ligand-derived manganese(I) complex .

- Results : The result of this reaction is the formation of 2-substituted and 1,2-disubstituted benzimidazoles .

Field: Photodynamic Therapy

Field: Sensor Technology

Field: Organic Synthesis

属性

IUPAC Name |

4-methyl-1-N-propan-2-ylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-7(2)12-10-5-4-8(3)6-9(10)11/h4-7,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFHSQAMAOAJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B1418390.png)

![Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B1418403.png)

![N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride](/img/structure/B1418404.png)

![2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride](/img/structure/B1418407.png)